Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate
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Overview
Description
Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Ionic Liquids
Butyl-3-methylimidazolium chloroaluminate ionic liquid has been used as an alternative to conventional acid catalysts in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process is efficient even at ambient conditions, with the ionic liquid playing a dual role of solvent and Lewis acid catalyst, providing a quick and efficient route to the syntheses of coumarins (Potdar, Mohile, & Salunkhe, 2001).
Soil Microbial Communities Response
The microbial response to 2,4-Dichlorophenoxyacetic acid butyl ester, a weed control agent, in soils with different fertility levels has been studied. The herbicide affects culturable microorganisms, particularly at higher concentrations, and alters the microbial community structure in agricultural soils (Zhang, Liu, Dong, Xu, Zheng, & Li, 2010).
Esterase Activities During Development
Research on chick embryonic development has revealed the impact of external application of 2,4-D butyl ester, showing significant embryotoxic effects, alterations in the nervous system, and lipid composition changes (Cantarini, Duffard, & Duffard, 1992).
Derivatives from Marine Life
In the study of marine life, specifically the ascidian Polycarpa aurata, compounds such as butyl 2-(4-methoxyphenyl)-2-oxoacetate have been isolated and characterized. This highlights the potential for discovering novel bioactive compounds in marine organisms (Wessels, König, & Wright, 2001).
Corrosion Inhibition
Studies on corrosion inhibition of mild steel have involved compounds like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole. Such research contributes to understanding the protection of metals against corrosion, which is essential in many industrial applications (Moretti, Guidi, & Fabris, 2013).
Safety and Hazards
Future Directions
The future directions in the study of “Butyl 2-(4-chloroanilino)-2-oxoacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as pharmaceutical sciences could be explored .
Mechanism of Action
Mode of Action
The presence of the chloroanilino group suggests potential electrophilic aromatic substitution reactions .
Action Environment
The action, efficacy, and stability of Butyl 2-(4-chloroanilino)-2-oxoacetate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment
Properties
IUPAC Name |
butyl 2-(4-chloroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMRSKOBCCGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.